molecular formula C13H21BrCl2N2O B1525481 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride CAS No. 1334149-15-3

1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride

Cat. No. B1525481
M. Wt: 372.1 g/mol
InChI Key: LBUFICRHLGALPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride is a compound with the CAS Number: 1334149-15-3 . It has a molecular weight of 372.13 and its IUPAC name is 1-[2-(4-bromophenoxy)ethyl]-4-piperidinamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19BrN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.13 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Anticancer Research

A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The research aimed to discover new compounds with potent anticancer activities. Some synthesized derivatives showed strong anticancer properties, suggesting the potential of piperidine derivatives in anticancer drug development (Rehman et al., 2018).

Vasodilation Properties

Another study focused on synthesizing 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates with potential vasodilation properties. The research explored the synthesis of compounds involving piperidine or morpholine, aiming to discover new vasodilators. Certain synthesized compounds revealed considerable vasodilation potency, highlighting the importance of such structures in developing cardiovascular therapies (Girgis et al., 2008).

Ligand-Mediated Coordination Chemistry

Research on N,N,O-donor Schiff-base ligands incorporating piperazine, morpholine, or piperidine units investigated their coordination chemistry with copper (II) ions. The study aimed to understand how various substituents affect the coordination patterns and properties of the resulting complexes. This research provides insights into designing metal complexes for various applications, including catalysis and materials science (Majumder et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUFICRHLGALPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCOC2=CC=C(C=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.